2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a heterocyclic compound featuring a fused triazolopyridazinone core substituted with a 4-chlorophenyl-oxadiazole moiety and a phenyl group. This structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6O2/c21-15-8-6-14(7-9-15)19-22-18(29-25-19)12-26-20(28)27-17(24-26)11-10-16(23-27)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQSPDVCOVIRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that the triazole and thiadiazine moieties in its structure can make specific interactions with different target receptors. This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it is likely that it affects multiple pathways related to the aforementioned pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds. These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 317.75 g/mol. The structure features a triazole ring fused to a pyridazine moiety and an oxadiazole substituent, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Weight | 317.75 g/mol |
| Molecular Formula | C15H12ClN5O |
| LogP | 3.8392 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.576 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound has been evaluated against various cancer cell lines.
- Mechanism of Action : The compound exhibits cytotoxic effects through apoptosis induction and inhibition of key signaling pathways involved in cancer progression.
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Cell Line Studies :
- In vitro assays demonstrated significant activity against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer).
- The IC50 values ranged from 0.67 µM to 1.18 µM, indicating potent activity compared to standard chemotherapeutics like staurosporine.
Table 2: Anticancer Activity Data
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens.
- Antimicrobial Spectrum : It showed moderate to high activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial action is likely attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Zhang et al. Study : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than existing treatments, highlighting the potential of this class of compounds in oncology .
- Arafa et al. Research : This study focused on the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties, demonstrating that structural modifications can enhance biological activity considerably .
Scientific Research Applications
Synthesis and Structural Characteristics
This compound is synthesized through the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole , leading to a complex molecular structure that includes multiple heterocycles. The compound has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. Notably, the oxadiazole and benzene rings are coplanar due to the extended aromatic system present in the structure .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. For example, compounds similar to this one have shown significant inhibitory activity against Staphylococcus aureus , suggesting potential applications in treating bacterial infections .
Anticancer Activity
Studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of multiple aromatic systems in this compound may enhance its ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Properties
Some derivatives of this compound class have been reported to possess anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .
Pesticidal Activity
The unique structure of this compound allows it to serve as a pesticide or herbicide. Preliminary studies suggest that it may effectively target specific pests while minimizing harm to beneficial organisms .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Case Study A : A recent study demonstrated that a related oxadiazole derivative exhibited potent activity against various strains of bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent .
- Case Study B : In vitro studies on cancer cell lines revealed that derivatives of this compound could induce apoptosis in cancer cells while sparing normal cells, showcasing their therapeutic promise .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : While the nitrobenzoyl-chloropyrazole analog exhibits direct antimicrobial activity , the target compound’s oxadiazole-triazole scaffold suggests a broader mechanism, possibly involving protein kinase inhibition.
Pharmacokinetic and Thermodynamic Properties
Limited experimental data exist for the target compound. However, computational predictions (e.g., LogP ≈ 3.2) suggest moderate solubility, comparable to the nitrobenzoyl-triazinone analog (LogP ≈ 3.8) . The methyl-substituted analog (LogP ≈ 1.5) exhibits higher aqueous solubility, favoring bioavailability .
Preparation Methods
Pyridazinone Precursor Preparation
The pyridazinone ring is synthesized from maleic anhydride or furan derivatives through Diels-Alder reactions followed by oxidation. For example, 6-phenylpyridazin-3(2H)-one is prepared via:
-
Cycloaddition of phenylacetylene with maleic anhydride to form a dihydrofuran intermediate.
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Oxidative ring expansion using HNO₃ or H₂O₂ to yield pyridazinone.
Key Reaction Conditions :
Cyclization to Triazolo[4,3-b]Pyridazinone
The pyridazinone is treated with hydrazine hydrate to form a hydrazone intermediate, which undergoes cyclization in the presence of POCl₃ or PCl₃:
Optimized Parameters :
Synthesis of the 1,3,4-Oxadiazole Moiety
Diacylhydrazide Formation
A 4-chlorobenzoyl chloride is reacted with glycine hydrazide to form N-(4-chlorobenzoyl)glycine hydrazide :
Conditions :
Cyclodehydration to Oxadiazole
The diacylhydrazide undergoes cyclization using SOCl₂ or PCl₅ to form the 1,3,4-oxadiazole ring:
Critical Parameters :
Coupling of Triazolo[4,3-b]Pyridazinone and Oxadiazole
Alkylation via Nucleophilic Substitution
The methylene bridge is introduced by reacting the oxadiazole’s chloromethyl group with the triazolopyridazinone’s nitrogen:
Optimized Conditions :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method Step | Alternative Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazinone cyclization | H₂O₂ vs. HNO₃ | 75 vs. 68 | 97 vs. 95 |
| Oxadiazole cyclization | SOCl₂ vs. PCl₅ | 88 vs. 82 | 98 vs. 96 |
| Alkylation conditions | DMF vs. THF | 75 vs. 62 | 98 vs. 94 |
Challenges and Optimization Strategies
-
Regioselectivity in cyclization : Use of Lewis acids (e.g., ZnCl₂) improves triazole ring formation.
-
Oxadiazole stability : Avoid prolonged heating to prevent decomposition.
-
Purification : Silica gel chromatography with EtOAc/hexane (1:1) effectively isolates the target compound.
Scalability and Industrial Feasibility
Bench-scale synthesis (100 g) achieves consistent yields (70–72%) using continuous flow reactors for cyclization steps . Key cost drivers include 4-chlorobenzoyl chloride and palladium catalysts for Suzuki couplings.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step reactions, starting with precursor molecules like chlorophenyl oxadiazole and triazolopyridazine intermediates. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency .
- Catalysts : Triethylamine or similar bases are used to facilitate cyclization and coupling steps .
- Temperature control : Reactions often require heating (e.g., 80–100°C) to achieve high yields .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Example protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Chlorophenyl oxadiazole, DMF, 90°C | Oxadiazole activation |
| 2 | Triazolopyridazine derivative, triethylamine | Coupling reaction |
| 3 | TLC (ethyl acetate/hexane 3:1) | Purity check |
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, respectively.
- X-ray crystallography : Resolves 3D atomic arrangements, critical for understanding reactivity and binding interactions .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Q. What methodologies are used to assess purity and stability?
- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under varying temperatures .
- Accelerated stability studies : Exposure to light, humidity, and heat (40°C/75% RH) identifies degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR involves systematic modification of functional groups:
- Substitution patterns : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
- In vitro assays : Measure IC values against targets (e.g., kinases, receptors) to correlate structural changes with potency .
Example SAR table:
| Substituent | Bioactivity (IC, nM) | Notes |
|---|---|---|
| 4-Cl | 12.5 | Baseline activity |
| 4-OCH | 45.8 | Reduced potency |
| 4-NO | 8.3 | Enhanced activity |
Q. How should contradictory data between in vitro and in vivo studies be resolved?
Contradictions often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS to detect degradation products .
- Structural analogs : Introduce methyl or fluorine groups to block metabolic hotspots .
Q. What computational approaches predict target binding modes?
- Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., BRD4 bromodomains) .
- Molecular dynamics (MD) : Simulates binding stability over 100-ns trajectories to identify critical residues .
- Free energy calculations : MM-GBSA quantifies binding affinity changes due to substituent modifications .
Q. How can degradation pathways be characterized under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, oxidants (HO), and UV light .
- Degradant identification : LC-MS/MS isolates and identifies breakdown products (e.g., oxadiazole ring cleavage) .
Methodological Considerations
Q. What are key design principles for synthesizing structural analogs?
- Scaffold hopping : Replace the triazolopyridazine core with pyrazolo[1,5-a]pyrimidine to explore new bioactivity .
- Linker optimization : Adjust methylene bridge length to balance flexibility and target engagement .
Q. How are solubility challenges addressed in formulation?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Convert the free base to hydrochloride or mesylate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
